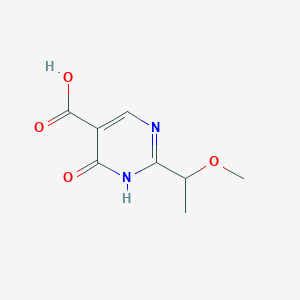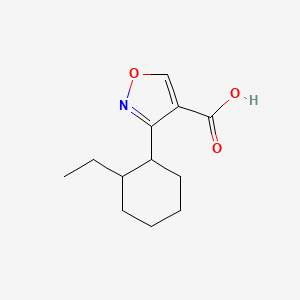
3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with an ethyl group, an oxazole ring, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Construction of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving nitriles and aldehydes in the presence of catalysts.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions using carbon dioxide and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: The compound can participate in substitution reactions, especially at the oxazole ring, where electrophilic or nucleophilic reagents can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated heterocycles.
Substitution: Introduction of various functional groups depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The ethyl group may affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Methylcyclohexyl)-1,2-oxazole-4-carboxylic acid
- 3-(2-Propylcyclohexyl)-1,2-oxazole-4-carboxylic acid
- 3-(2-Butylcyclohexyl)-1,2-oxazole-4-carboxylic acid
Comparison:
- Uniqueness: The presence of the ethyl group in 3-(2-Ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid imparts unique steric and electronic properties, influencing its reactivity and interactions.
- Reactivity: The ethyl group may enhance or reduce the compound’s reactivity compared to its methyl, propyl, or butyl analogs.
- Applications: The specific structure of this compound may make it more suitable for certain applications, such as in drug development or materials science, compared to its analogs.
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
3-(2-ethylcyclohexyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c1-2-8-5-3-4-6-9(8)11-10(12(14)15)7-16-13-11/h7-9H,2-6H2,1H3,(H,14,15) |
InChI-Schlüssel |
NBMDQESOXYOAGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCCC1C2=NOC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13201321.png)
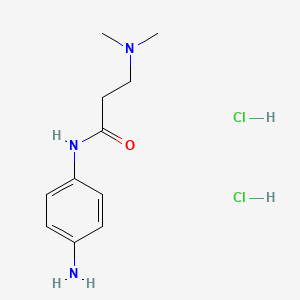
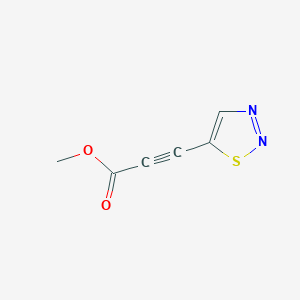
![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-chloro-1H-1,3-benzodiazol-7-amine](/img/structure/B13201343.png)
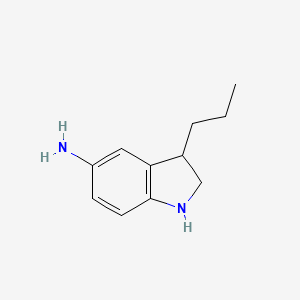
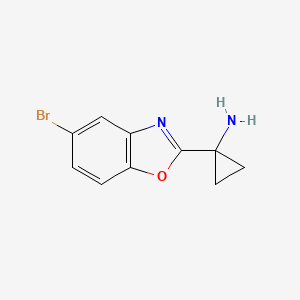
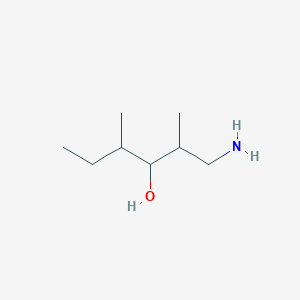

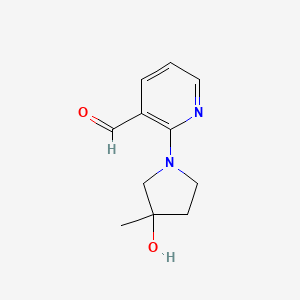
![tert-Butyl N-[6-(cyclobutylsulfanyl)hexyl]carbamate](/img/structure/B13201371.png)
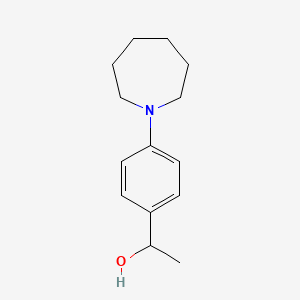
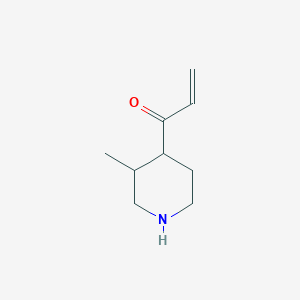
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13201397.png)
